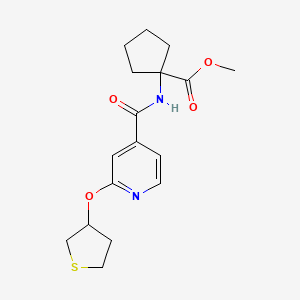
Methyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)cyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)cyclopentanecarboxylate is a useful research compound. Its molecular formula is C17H22N2O4S and its molecular weight is 350.43. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)cyclopentanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)cyclopentanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Functionalized Compound Synthesis : A study detailed the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening reactions. These compounds are essential structural units in several bioactive compounds, demonstrating the utility of such synthetic methods in creating complex molecular architectures relevant for drug development and material science (Santos et al., 2000).
Intermediates for S1P1 Receptor Agonists : The scalable synthesis and isolation of the four stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate were reported, highlighting their importance as intermediates in synthesizing S1P1 receptor agonists. This process emphasizes the relevance of stereochemistry in drug discovery and development (Wallace et al., 2009).
Allosteric Modifiers of Hemoglobin : A study on the synthesis and testing of novel hemoglobin oxygen affinity decreasing agents demonstrated the potential of these compounds in clinical settings, such as treating ischemia, stroke, and tumor radiotherapy. This research underscores the therapeutic applications of synthetic chemistry in modifying protein function (Randad et al., 1991).
Materials Science and Photoreactivity
Photochromic Systems : Research into tetrakis(2-methylthien-3-yl)ethene and its derivatives explored their potential as new chromic systems responsive to photoexcitation and electron transfer. This study illustrates the application of synthetic organic compounds in developing advanced materials with potential uses in sensors and optical switches (Ikeda et al., 2008).
Polymer Synthesis : The synthesis of novel polymeric materials through the polymerization of cyclic monomers, such as methyl 2-(bicyclo[3.1.0]hex-1-yl)acrylate, showcases the role of these compounds in creating polymers with unique properties, relevant for coatings, adhesives, and biomedical applications (Moszner et al., 2003).
Antioxidative and Anti-inflammatory Properties
- Antioxidative Cyclic Ether : An unprecedented antioxidative cyclic ether from the red seaweed Kappaphycus alvarezii, exhibiting significant anti-cyclooxygenase and lipoxidase activities, highlights the exploration of natural product derivatives for potential therapeutic uses. Such compounds could contribute to developing new anti-inflammatory drugs with fewer side effects (Makkar & Chakraborty, 2017).
Propriétés
IUPAC Name |
methyl 1-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-22-16(21)17(6-2-3-7-17)19-15(20)12-4-8-18-14(10-12)23-13-5-9-24-11-13/h4,8,10,13H,2-3,5-7,9,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHAOPLMFDSHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


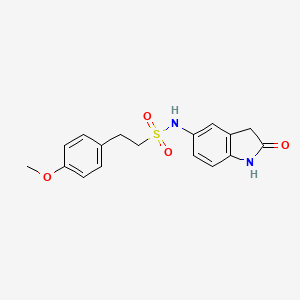
![4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2998161.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide](/img/structure/B2998163.png)
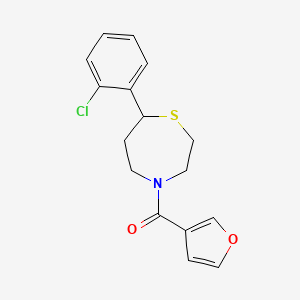
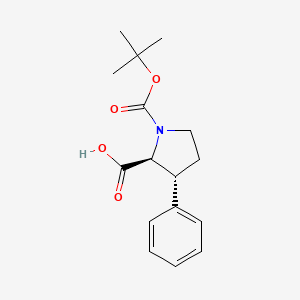
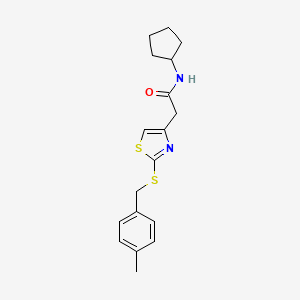

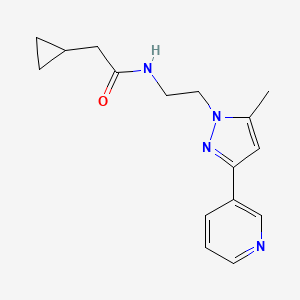
![(2S)-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid](/img/structure/B2998172.png)

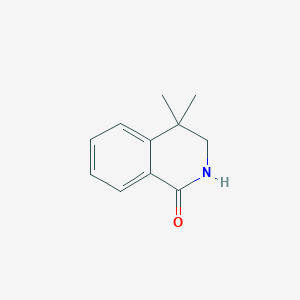
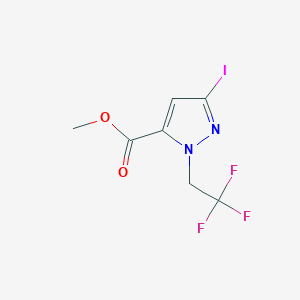
![(E)-3-(4-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2998178.png)